molecular formula C12H11NOS B8405259 2-(4-Hydroxy-2-butynylthio)indole

2-(4-Hydroxy-2-butynylthio)indole

Cat. No. B8405259
M. Wt: 217.29 g/mol
InChI Key: FLWSPGUATRSSIJ-UHFFFAOYSA-N
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Patent
US04256640

Procedure details

To a solution of 2-indolinthione (7.45 g) in acetone (75 ml) is added potassium carbonate (7.60 g). After stirring, 4-chloro-2-butyn-1-ol (5.48 g) is added thereto. The mixture is stirred at room temperature for 5 hours and filtered. The filtrate is condensed to remove the acetone completely. The residue is dissolved into diethylamine (10 ml), kept at room temperature for 1 hour and evaporated to remove the diethylamine aiming to remove excessive agents. The residue is dissolved in ether (250 ml), washed with water, 2 N hydrochloric acid, water and a saturated saline solution successively, dried and evaporated to give the title compound as an oil (12.0 g).
Quantity
7.45 g
Type
reactant
Reaction Step One
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
5.48 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][C:2]1=[S:10].C(=O)([O-])[O-].[K+].[K+].Cl[CH2:18][C:19]#[C:20][CH2:21][OH:22]>CC(C)=O>[OH:22][CH2:21][C:20]#[C:19][CH2:18][S:10][C:2]1[NH:1][C:9]2[C:4]([CH:3]=1)=[CH:5][CH:6]=[CH:7][CH:8]=2 |f:1.2.3|

Inputs

Step One
Name
Quantity
7.45 g
Type
reactant
Smiles
N1C(CC2=CC=CC=C12)=S
Name
Quantity
7.6 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
75 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
5.48 g
Type
reactant
Smiles
ClCC#CCO

Conditions

Stirring
Type
CUSTOM
Details
After stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture is stirred at room temperature for 5 hours
Duration
5 h
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
condensed
CUSTOM
Type
CUSTOM
Details
to remove the acetone completely
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved into diethylamine (10 ml)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to remove the diethylamine aiming
CUSTOM
Type
CUSTOM
Details
to remove excessive agents
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in ether (250 ml)
WASH
Type
WASH
Details
washed with water, 2 N hydrochloric acid, water
CUSTOM
Type
CUSTOM
Details
a saturated saline solution successively, dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OCC#CCSC=1NC2=CC=CC=C2C1
Measurements
Type Value Analysis
AMOUNT: MASS 12 g
YIELD: CALCULATEDPERCENTYIELD 110.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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